molecular formula C10H10IN3O2 B8771065 Ethyl (3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate CAS No. 918485-20-8

Ethyl (3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No. B8771065
M. Wt: 331.11 g/mol
InChI Key: SVSXUZQMROMMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a useful research compound. Its molecular formula is C10H10IN3O2 and its molecular weight is 331.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

918485-20-8

Product Name

Ethyl (3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Molecular Formula

C10H10IN3O2

Molecular Weight

331.11 g/mol

IUPAC Name

ethyl 2-(3-iodopyrazolo[3,4-b]pyridin-1-yl)acetate

InChI

InChI=1S/C10H10IN3O2/c1-2-16-8(15)6-14-10-7(9(11)13-14)4-3-5-12-10/h3-5H,2,6H2,1H3

InChI Key

SVSXUZQMROMMKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=N2)C(=N1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-iodo-1H-pyrazolo[3,4-b]pyridine (9.8 g, 40 mmol, 1 equiv) and potassium carbonate (27.6 g, 5 equiv) in 15 mL of DMF at 90° C. was added ethyl chloroacetate (8.5 mL, 40 mmol, 1 equiv). Two hours later, the reaction mixture was diluted with ethyl acetate followed by washing with saturated aqueous NaHCO3. The organic layer was dried and concentrated to provide the crude product. Purification of the crude product by flash chromatography gave ethyl (3-Iodo-pyrazolo[3,4-b]pyridin-1-yl)-acetate (11 g).
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.